(S)-2-(2-(trifluoromethyl)phenyl)piperidine

カタログ番号:

B2818656

CAS番号:

1228570-37-3

分子量:

229.246

InChIキー:

VCFXQOYIVFTLFP-NSHDSACASA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

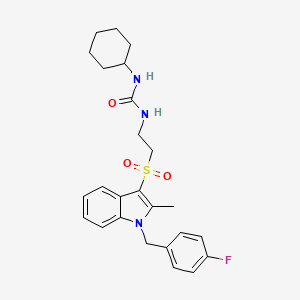

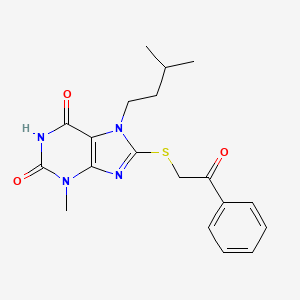

The molecular structure of this compound would be characterized by the presence of the piperidine and phenyl rings, and the trifluoromethyl group. The “(S)” in the name indicates that this compound has a specific stereochemistry, meaning that its three-dimensional structure is important .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine ring, the phenyl ring, and the trifluoromethyl group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .科学的研究の応用

Synthesis of Piperidine Alkaloids

- A study described the diastereoselective synthesis of trifluoro-substituted analogues of mono-, di-, and trisubstituted piperidine alkaloids, including methods for creating new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines (Bariau et al., 2006).

Synthesis of Neuroleptic Agents

- Research focused on the synthesis of Fluspirilen and Penfluridol, neuroleptic agents, using intermediates like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (Botteghi et al., 2001).

Inhibition of Substance P-Induced Mobilization

- A novel piperidine ether-based tachykinin NK1 receptor antagonist, L-733,060, showed properties of inhibiting substance P-induced [Ca2+]i mobilisation in cell studies (Seabrook et al., 1996).

Glycosylation Reactions

- A study synthesized mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside and examined their role in glycosylation reactions, highlighting the influence of fluorine atoms on reaction stereoselectivity (Crich & Vinogradova, 2007).

Crystal Structure Analysis

- The crystal structure of C13H14NO2F3, a compound related to (S)-2-(2-(trifluoromethyl)phenyl)piperidine, was analyzed, revealing insights into molecular conformations and hydrogen bonding patterns (Revathi et al., 2015).

Inhibitors of Soluble Epoxide Hydrolase

- A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).

Antifungal Activity

- Triazole antifungal agents with piperidine side chains were designed and synthesized, displaying moderate-to-excellent activities against various pathogenic fungi (Yu et al., 2014).

Anti-Tuberculosis Activity

- Piperidinol analogs were discovered and evaluated for anti-tuberculosis activity, identifying compounds with promising activity but also noting potential side effects in in vivo testing (Sun et al., 2009).

Synthesis of Piperazines for Drug Discovery

- Enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines were synthesized, serving as important building blocks in medicinal chemistry (Sánchez-Roselló et al., 2014).

Side Product in Benzothiazinone Synthesis

- Structural characterization of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, was conducted (Eckhardt et al., 2020).

Ring Expansion and Synthesis Techniques

- A study showcased the ring expansion of (trifluoromethyl)prolinols to synthesize 3-substituted 2-(trifluoromethyl)piperidines, utilizing a diastereoselective approach (Rioton et al., 2015).

Novel Insecticide Design

- The design and synthesis of novel insecticides based on 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were explored, showing potential in controlling agricultural pests (Cai et al., 2010).

将来の方向性

特性

IUPAC Name |

(2S)-2-[2-(trifluoromethyl)phenyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFXQOYIVFTLFP-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzy...

Cat. No.: B2818573

CAS No.: 869078-61-5

3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cin...

Cat. No.: B2818574

CAS No.: 383148-30-9

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-...

Cat. No.: B2818575

CAS No.: 303985-33-3

3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthala...

Cat. No.: B2818576

CAS No.: 86671-80-9

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)

![methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)

![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)

![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide](/img/structure/B2818588.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)

![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)